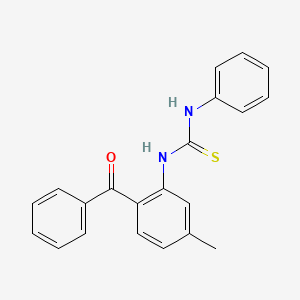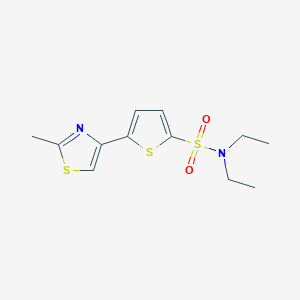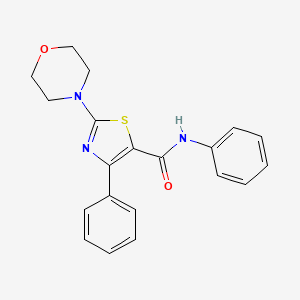![molecular formula C16H20N2O3S2 B12210735 N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12210735.png)
N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a tetrahydrothieno[3,4-d][1,3]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include 2-(propan-2-yl)phenyl derivatives and thieno[3,4-d][1,3]thiazole precursors. The key steps in the synthesis may involve:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.
Oxidation: The final step involves the oxidation of the thiazole ring to introduce the dioxido groups, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido groups back to sulfide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiazole compounds.
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-5,5-dioxido-3-phenylthiazol-2(3H)-ylidene]acetamide
- N-[(2Z)-5,5-dioxido-3-(4-methylphenyl)thiazol-2(3H)-ylidene]acetamide
Uniqueness
N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(2-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-10(2)12-6-4-5-7-13(12)18-14-8-23(20,21)9-15(14)22-16(18)17-11(3)19/h4-7,10,14-15H,8-9H2,1-3H3 |
InChI Key |
GCPMYUYAAISWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12210667.png)
![4-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]benzene-1,3-diol](/img/structure/B12210668.png)
![2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B12210673.png)
![2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12210676.png)
![3-[(4-chlorophenoxy)methyl]-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12210678.png)
![4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12210684.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12210698.png)
![2-methyl-N-[(2E)-5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12210704.png)


![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate](/img/structure/B12210712.png)
![4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12210715.png)
![4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12210720.png)
